molecular formula C19H22N4O B6440345 N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide CAS No. 2548991-63-3

N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

Cat. No.: B6440345
CAS No.: 2548991-63-3
M. Wt: 322.4 g/mol
InChI Key: VTGZQUVQCXIJNV-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a complex organic compound that features a unique structure combining a pyridine ring, a pyrrolo[3,4-b]pyrrole core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the pyrrolo[3,4-b]pyrrole core, followed by the introduction of the pyridine and 2-methylphenyl groups through substitution reactions. The final step often involves the formation of the carboxamide group via amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the pyridine or phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-b]pyrrole derivatives and pyridine-containing molecules. Examples include:

Uniqueness

What sets N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a synthetic compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24N4OC_{19}H_{24}N_4O and its structure includes a fused pyrrole system that contributes to its biological properties. The presence of both a pyridine and a carboxamide group enhances its interaction with biological targets.

Anticancer Activity

Research indicates that pyrrole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a study demonstrated that the compound effectively inhibited cell proliferation in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines through mechanisms involving caspase activation and modulation of apoptotic pathways .

Antimicrobial Effects

Pyrrole derivatives have also been evaluated for their antimicrobial activity. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In particular, it exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Interaction with DNA : Molecular docking studies suggest that it binds effectively to DNA gyrase, disrupting bacterial DNA replication .
  • Induction of Reactive Oxygen Species (ROS) : Studies indicate that the compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Study 1: Anticancer Efficacy

A recent study assessed the anticancer potential of several pyrrole derivatives, including this compound. The results showed a dose-dependent reduction in cell viability across multiple cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated effective inhibition at low concentrations, suggesting its utility as an alternative treatment for resistant bacterial strains.

Properties

IUPAC Name

N-(2-methylphenyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14-6-2-3-7-16(14)21-19(24)23-11-9-15-12-22(13-17(15)23)18-8-4-5-10-20-18/h2-8,10,15,17H,9,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGZQUVQCXIJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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